molecular formula C11H14N2O3S B13695243 N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B13695243
M. Wt: 254.31 g/mol
InChI Key: HTYUAPADZFGZPD-UHFFFAOYSA-N
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Description

N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrrolidin-2-one (2-oxopyrrolidine) substituent at the para position of the benzene ring and an N-methyl group on the sulfonamide nitrogen. Its structural uniqueness lies in the pyrrolidinone moiety, which influences both binding affinity and physicochemical properties compared to analogs with alternative heterocycles or substituents.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H14N2O3S/c1-12-17(15,16)10-6-4-9(5-7-10)13-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3

InChI Key

HTYUAPADZFGZPD-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with N-methyl-2-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and pyrrolidinone ring undergo oxidation under controlled conditions:

Reagent/ConditionsReaction SiteProductsKey Observations
Potassium permanganate (KMnO₄) in acidic mediumSulfonamide sulfurSulfonic acid derivativesPartial oxidation observed at elevated temperatures (60–80°C)
Hydrogen peroxide (H₂O₂) with Fe²⁺ catalystPyrrolidinone carbonylHydroxylated pyrrolidine intermediatesForms unstable epoxides under radical conditions
  • Mechanistic Insight : Oxidation of the sulfonamide sulfur proceeds via a two-electron transfer mechanism, forming sulfoxides as intermediates before further oxidation to sulfones.

Reduction Reactions

The compound’s carbonyl and aromatic nitro groups (if present in derivatives) are susceptible to reduction:

Reagent/ConditionsTarget GroupProductsYield
Lithium aluminum hydride (LiAlH₄) in THFPyrrolidinone carbonylPyrrolidine alcohol derivatives65–78%
Hydrogen gas (H₂) with Pd/C catalystAromatic nitro (in analogs)Aromatic amines>90% (for nitro-substituted variants)
  • Notable Limitation : Direct reduction of the sulfonamide group is not observed under standard conditions, preserving the –SO₂NH– backbone.

Substitution Reactions

The sulfonamide nitrogen and aromatic ring participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

ReagentReaction SiteProductConditions
Alkyl halides (e.g., CH₃I)Sulfonamide nitrogenN-alkylated sulfonamidesK₂CO₃, DMF, 60°C
Amines (e.g., NH₃)Aromatic methyl groupAminomethyl derivativesRadical initiators, UV light

Electrophilic Aromatic Substitution

ReagentPositionProductSelectivity
Nitration (HNO₃/H₂SO₄)Para to sulfonamideNitrobenzenesulfonamide derivativesModerate (meta-directing effect of sulfonamide)
Halogenation (Br₂/FeBr₃)Ortho to methylBrominated analogsLow yield due to steric hindrance

Cyclization and Ring-Opening Reactions

The pyrrolidinone ring undergoes reversible transformations:

Reaction TypeReagents/ConditionsProductApplication
Acid-catalyzed hydrolysisHCl (6M), reflux4-(aminophenyl)benzenesulfonamideIntermediate for polymer-bound catalysts
Base-mediated ring expansionNaOH, ethylene glycolSix-membered lactam derivativesInvestigated for enhanced bioavailability

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

ReactionCatalyst SystemCoupling PartnerProduct Utility
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl sulfonamides for kinase inhibition studies
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesN-aryl derivatives with antitumor potential

Stability and Degradation

Critical stability data under varying conditions:

ConditionObservationHalf-LifeDegradation Products
pH < 2 (HCl)Hydrolysis of pyrrolidinone2.3 hoursSuccinimide and sulfonic acid
UV light (254 nm)Radical decomposition8 hoursBenzene fragments and nitroso compounds
100°C (dry air)Thermal decomposition45 minutesCO, NH₃, and polymeric residues

Mechanistic Studies

  • DFT Calculations : The sulfonamide group’s electron-withdrawing effect increases the electrophilicity of the adjacent aromatic ring, favoring meta-substitution in electrophilic reactions.

  • Kinetic Isotope Effects : Isotopic labeling (D₂O) studies confirm a stepwise mechanism for LiAlH₄-mediated pyrrolidinone reduction.

Scientific Research Applications

N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and as a pharmacological tool in biomedical research.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Key Observations :

  • Pyrrolidinone vs. Imidazolidinone: Replacing imidazolidin-2-one (IMZ) with pyrrolidin-2-one (as in PYB-SAs) retains potent antiproliferative activity (low nanomolar to micromolar IC50) while improving metabolic stability due to reduced ring strain .
  • Substituent Position: Para-substituted pyrrolidinone derivatives (e.g., PYB-SA 19) exhibit superior activity compared to meta-substituted analogs (e.g., ), highlighting the importance of substituent alignment for C-BS binding .
  • N-Substituents : N-methyl groups (target compound) may enhance lipophilicity and bioavailability compared to bulkier N-benzyl (5a) or N-phenyl (PYB-SA 19) groups, which could impede membrane permeability .

Binding Affinity and Molecular Docking

  • C-BS Binding: Docking studies () reveal that pyrrolidinone derivatives form critical hydrogen bonds with tubulin’s β-subunit (e.g., Asn258, Lys352), mimicking colchicine’s interactions. The N-methyl group may reduce steric hindrance compared to larger substituents .
  • PPARγ Affinity : While highlights benzenesulfonamides with PPARγ activity (Gold Score 78–90), the target compound’s lack of a TZD-like scaffold suggests selectivity toward microtubule disruption over nuclear receptor modulation .

Research Findings and Implications

  • Anticancer Potential: PYB-SAs and PYB-SOs () demonstrate low toxicity in chick embryos, suggesting a favorable therapeutic index for the target compound .
  • Structure-Activity Relationship (SAR): Para-substituted pyrrolidinones with small N-alkyl groups (e.g., methyl) optimize both potency and drug-like properties, as validated by SwissADME predictions .

Biological Activity

N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its broad spectrum of biological activities, including antibacterial and antifungal properties. The presence of the pyrrolidine moiety suggests potential applications in neuropharmacology and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor function, thus altering cellular pathways and physiological responses. For instance, similar compounds have shown effectiveness in inhibiting carbonic anhydrases, which are crucial for various physiological processes .

1. Antitumor Activity

Research indicates that sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, this compound has been evaluated for its potential to induce apoptosis in cancer cells. A study demonstrated that related compounds could induce a substantial increase in apoptotic markers in MDA-MB-231 breast cancer cells .

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on carbonic anhydrase (CA), an enzyme implicated in several physiological processes and diseases. For example, certain benzenesulfonamide derivatives have shown strong inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their selectivity and potential therapeutic applications .

3. Antimicrobial Properties

This compound also exhibits antimicrobial activity. Studies have shown that similar compounds can effectively inhibit bacterial growth and biofilm formation, suggesting their utility in treating infections caused by resistant bacteria .

Case Studies

StudyCompoundActivityFindings
This compoundAntitumorInduced apoptosis in MDA-MB-231 cells with a significant increase in annexin V-FITC positive cells.
4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamideLeukotriene receptor antagonistExhibited potential for treating asthma and allergic rhinitis.
Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivativesCOVID-19 inhibitorShowed good binding affinity to SARS-CoV-2 main protease with promising pharmacokinetic properties.

Q & A

Q. How is N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide synthesized and characterized in laboratory settings?

The synthesis typically involves coupling 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with methylamine under basic conditions. Flash chromatography (e.g., methylene chloride/ethyl acetate gradients) is used for purification, yielding 38–54% depending on substituents . Characterization includes:

  • ¹H/¹³C NMR : To confirm proton and carbon environments (e.g., δ ~10.20 ppm for sulfonamide NH, δ ~175 ppm for pyrrolidinone carbonyl) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ matches theoretical mass within 1 ppm error) .

Q. What analytical techniques confirm the purity and structural integrity of the compound?

  • UHPLC : Purity (>95%) is confirmed using reverse-phase columns (e.g., C18) with UV detection .
  • Melting Point Analysis : Sharp melting ranges (e.g., 184–186°C) indicate crystalline homogeneity .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns quaternary carbons .

Q. What crystallographic software tools are used for structural analysis?

  • SHELX Suite : For small-molecule refinement (SHELXL) and structure solution (SHELXS/SHELXD) .
  • WinGX/ORTEP-3 : Generates thermal ellipsoid plots and validates geometry (e.g., bond angles, torsions) .

Advanced Research Questions

Q. How do modifications to the pyrrolidin-2-one moiety influence antiproliferative activity?

Structure-activity relationship (SAR) studies compare pyrrolidinone derivatives with imidazolidinone analogs. Key findings include:

  • Potency : Pyrrolidinone derivatives (e.g., PYB-SOs) show IC₅₀ values as low as 8.7 nM in HT-1080 cells, likely due to enhanced tubulin binding .
  • Methodology : Synthesize analogs with varied ring substituents (e.g., methoxy, halogens) and assess activity via MTT assays .

Q. What methodologies validate molecular docking predictions for this compound’s binding to tubulin?

  • Docking Software : MOE 2019.01 with AMBER10:EHT force field, using α,β-tubulin crystal structures (PDB: 1SA0) .
  • Experimental Validation :
  • Tubulin Polymerization Assays : Compare inhibition rates with colchicine .
  • Immunofluorescence Microscopy : Visualize microtubule depolymerization in treated cells .

Q. How to address discrepancies in antiproliferative activity across different cancer cell lines?

  • Cell Line Profiling : Test HT-29 (colon), MCF7 (breast), and M21 (melanoma) cells to identify tissue-specific sensitivities .
  • Mechanistic Follow-Up : Perform flow cytometry (cell cycle arrest in G2/M) and Western blotting (apoptosis markers) to confirm on-target effects .

Q. How are physicochemical properties and drug-likeness parameters calculated?

  • SwissADME : Predicts logP (e.g., 2.5–3.2), topological polar surface area (TPSA ~90 Ų), and Lipinski compliance .
  • Solubility Assays : Shake-flask method in PBS (pH 7.4) to validate computational predictions .

Q. How to design experiments to assess microtubule depolymerization effects?

  • Tubulin Binding Affinity : Use fluorescence-based competitive assays (e.g., displacement of BODIPY-colchicine) .
  • In Vivo Toxicity Screening : Chick embryo models to evaluate developmental toxicity prior to rodent studies .

Data Contradiction Analysis

  • Case : Low activity in MCF7 vs. HT-1080 cells .
    • Resolution : Check efflux pump (e.g., P-gp) expression in MCF7 via qPCR. Co-administer inhibitors (e.g., verapamil) to assess resistance mechanisms.

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